molecular formula C15H13NO2 B12519760 3-Cyano-2-propylazulene-1-carboxylic acid CAS No. 819884-03-2

3-Cyano-2-propylazulene-1-carboxylic acid

Cat. No.: B12519760
CAS No.: 819884-03-2
M. Wt: 239.27 g/mol
InChI Key: OTPDHTBTSCXRCL-UHFFFAOYSA-N
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Description

3-Cyano-2-propylazulene-1-carboxylic acid is an organic compound with a unique azulene structure Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, which is unusual for hydrocarbons This compound is characterized by the presence of a cyano group (-CN) at the 3-position, a propyl group (-C3H7) at the 2-position, and a carboxylic acid group (-COOH) at the 1-position of the azulene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2-propylazulene-1-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of azulene derivatives, followed by functional group modifications. For instance, the introduction of the cyano group can be achieved through nucleophilic substitution reactions, while the propyl group can be added via alkylation reactions. The carboxylic acid group is often introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, controlled temperature, and pressure conditions, as well as the use of specific solvents and reagents, are employed to scale up the production process. The choice of catalysts and reaction conditions is crucial to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2-propylazulene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The cyano group can be reduced to an amine group (-NH2) under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.

Major Products Formed

The major products formed from these reactions include various azulene derivatives with modified functional groups, such as azulene amines, esters, and halogenated azulenes

Scientific Research Applications

3-Cyano-2-propylazulene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.

    Industry: The unique azulene structure makes it valuable in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyano-2-propylazulene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    Azulene-1-carboxylic acid: Lacks the cyano and propyl groups, resulting in different chemical properties and reactivity.

    2-Propylazulene: Lacks the cyano and carboxylic acid groups, making it less versatile in chemical reactions.

    3-Cyanoazulene:

Uniqueness

3-Cyano-2-propylazulene-1-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the cyano, propyl, and carboxylic acid groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial fields.

Properties

CAS No.

819884-03-2

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

3-cyano-2-propylazulene-1-carboxylic acid

InChI

InChI=1S/C15H13NO2/c1-2-6-11-13(9-16)10-7-4-3-5-8-12(10)14(11)15(17)18/h3-5,7-8H,2,6H2,1H3,(H,17,18)

InChI Key

OTPDHTBTSCXRCL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=CC=CC=CC2=C1C(=O)O)C#N

Origin of Product

United States

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